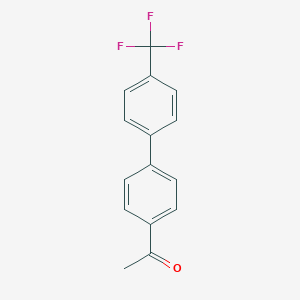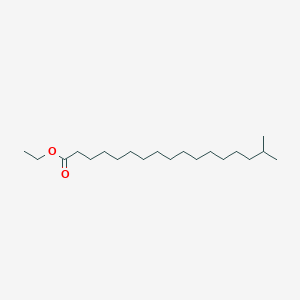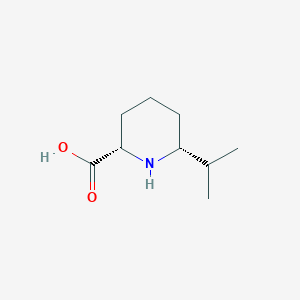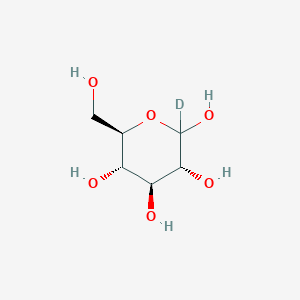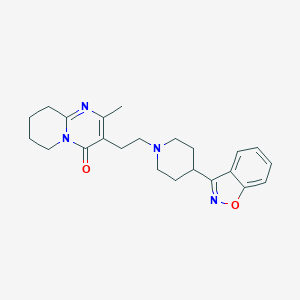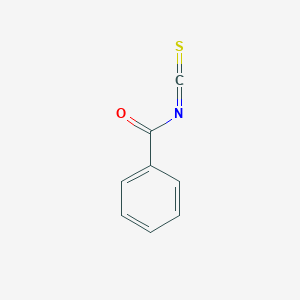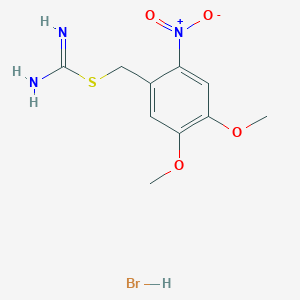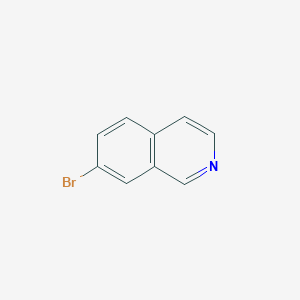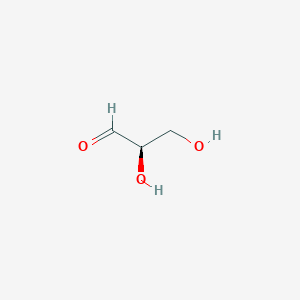
D-甘油醛
概述
描述
D-Glyceraldehyde is a simple sugar, specifically a triose and the simplest aldose (aldehyde sugar). It is an intermediate in fructose metabolism and occurs in all living organisms, including humans . D-Glyceraldehyde is a crucial reference point for determining the relative spatial configuration of other simple sugars and amino acids .
科学研究应用
D-Glyceraldehyde is widely used in scientific research due to its role as a reference compound for stereochemistry. It is involved in the Kiliani–Fischer synthesis, which is used to build larger sugars from smaller ones . In biology, D-Glyceraldehyde is a key intermediate in glycolysis and the Calvin cycle . It is also used in the study of enzyme mechanisms and metabolic pathways .
作用机制
Target of Action
D-Glyceraldehyde, also known as D-(+)-Glyceraldehyde, is a simple sugar and an intermediate in several central metabolic pathways . It primarily targets enzymes involved in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in glycolysis, a metabolic pathway that breaks down glucose to produce energy .
Mode of Action
D-Glyceraldehyde interacts with its target enzymes to facilitate various biochemical reactions. For instance, in the glycolytic pathway, D-Glyceraldehyde is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase .
Biochemical Pathways
D-Glyceraldehyde is involved in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, it is converted to glyceraldehyde 3-phosphate, which is then further metabolized to generate ATP, the cell’s main energy currency . In gluconeogenesis, it acts as an intermediate in the synthesis of glucose .
Pharmacokinetics
Its metabolism likely occurs via the glycolytic pathway, and it is probably eliminated through cellular respiration and other metabolic processes .
Result of Action
The action of D-Glyceraldehyde in the glycolytic pathway results in the production of ATP, providing energy for various cellular processes . Additionally, its role in gluconeogenesis contributes to maintaining blood glucose levels .
Action Environment
The action of D-Glyceraldehyde can be influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect its participation in metabolic pathways . Additionally, conditions such as pH and temperature can impact the rate of the biochemical reactions it is involved in .
生化分析
Biochemical Properties
D-Glyceraldehyde is involved in the glycolytic pathway, where it is converted to 1,3-diphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction involves the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .
Cellular Effects
D-Glyceraldehyde influences cell function through its role in glycolysis, a critical metabolic pathway. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, GAPDH, the enzyme that catalyzes the conversion of D-Glyceraldehyde, has been implicated in membrane transport, membrane fusion, microtubule assembly, phosphotransferase activities, nuclear RNA export, DNA replication, and DNA repair .
Molecular Mechanism
The molecular mechanism of D-Glyceraldehyde involves its conversion to 1,3-diphosphoglycerate by GAPDH. This reaction is the sum of two processes: the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .
Metabolic Pathways
D-Glyceraldehyde is a key intermediate in the glycolytic pathway, one of the most fundamental metabolic pathways in cells. It interacts with the enzyme GAPDH, which catalyzes its conversion to 1,3-diphosphoglycerate .
准备方法
Synthetic Routes and Reaction Conditions: D-Glyceraldehyde can be synthesized via the hydrogen peroxide oxidation of glycerol. This process involves the mild oxidation of glycerol to produce racemic glyceraldehyde, which can be further separated into its enantiomers . Another method involves the oxidation of glycerol using mild oxidizing agents .
Industrial Production Methods: Industrial production of D-Glyceraldehyde typically involves the same synthetic routes as laboratory preparation but on a larger scale. The process is optimized for higher yields and purity, often involving advanced separation techniques to isolate the D-enantiomer from the racemic mixture .
Types of Reactions:
Oxidation: D-Glyceraldehyde can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: D-Glyceraldehyde can undergo substitution reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Amines in the presence of mild acids or bases.
Major Products:
Oxidation: D-Glyceric acid.
Reduction: Glycerol.
Substitution: Schiff bases and other derivatives.
相似化合物的比较
L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, not commonly found in nature.
Dihydroxyacetone: An isomer of D-Glyceraldehyde, involved in similar metabolic pathways.
D-Erythrose and D-Threose: Higher aldoses that can be synthesized from D-Glyceraldehyde through the Kiliani–Fischer synthesis.
Uniqueness: D-Glyceraldehyde is unique due to its role as a reference compound for stereochemistry and its involvement in fundamental metabolic pathways. Its simplicity and versatility make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
(2R)-2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196464 | |
| Record name | Glyceraldehyde, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | D-Glyceraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
453-17-8 | |
| Record name | (+)-Glyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceraldehyde, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glyceraldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-glyceraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyceraldehyde, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(+)-glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERALDEHYDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41A680M0WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-Glyceraldehyde, unlike fructose, enters the glycolytic/gluconeogenic pathway at the triose phosphate level, primarily as D-glyceraldehyde 3-phosphate. []
A: Triokinase catalyzes the phosphorylation of D-glyceraldehyde to D-glyceraldehyde 3-phosphate, allowing it to enter the glycolytic pathway and contribute to lactate production. [, ]
A: D-glyceraldehyde, similar to fructose and glycerol, causes a significant depletion of ATP in hepatocytes. This is attributed to the accumulation of phosphorylated intermediates, particularly fructose 1-phosphate, during its metabolism. []
A: D-glyceraldehyde stimulates insulin secretion in HIT-T15 insulinoma cells. This effect is independent of its metabolism and potentially involves electrogenic transport across the plasma membrane, leading to depolarization and calcium influx. Interestingly, L-glyceraldehyde also exhibits this effect. []
ANone: The molecular formula of D-glyceraldehyde is C3H6O3 and its molecular weight is 90.08 g/mol.
A: Infrared and nuclear magnetic resonance (NMR) spectroscopies are valuable tools for analyzing the structure and composition of D-glyceraldehyde. These techniques have been used to investigate the equilibrium between its aldehydic and dimeric forms. [] Additionally, UV spectroscopy can be employed to study D-glyceraldehyde 3-phosphate dehydrogenase, particularly when using chromophoric organomercurials. []
A: D-Glyceraldehyde primarily exists in a dimeric form (2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane) in solution, with a minor proportion present in the aldehydic form. [] The stability of different diastereoisomers is influenced by intramolecular hydrogen bonding and anomeric effects. []
A: D-Glyceraldehyde serves as a substrate for 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase) in the methylerythritol phosphate pathway. DXP synthase catalyzes the condensation of D-glyceraldehyde 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, a precursor for isoprenoid biosynthesis. []
A: The stereochemistry of D-glyceraldehyde plays a significant role in determining the diastereoselectivity of reactions. For example, the addition of diazomethane to various D-glyceraldehyde derivatives consistently favors the formation of syn cycloadducts, regardless of the double bond's Z/E configuration or substituents. []
A: Density functional theory (DFT) calculations are employed to investigate the stereochemistry and energetics of reactions involving D-glyceraldehyde. For instance, DFT calculations have been used to understand the diastereoselectivity of cycloaddition reactions between diazomethane and D-glyceraldehyde derivatives, revealing the importance of the chiral dixolane center in influencing the stereochemical outcome. []
A: TDDFT calculations have been instrumental in simulating the electronic absorption, circular dichroism, and anisotropy spectra of D-glyceraldehyde. These calculations have provided insights into the excitation wavelengths of various conformers and helped interpret the observed spectral features. []
A: Phosphorylation of D-glyceraldehyde at the C3 position to form D-glyceraldehyde 3-phosphate significantly enhances its reactivity with KDPG aldolase compared to the non-phosphorylated form. This highlights the importance of the phosphate group for both substrate recognition and catalytic efficiency. []
ANone: While specific formulation strategies weren't discussed in the context of D-glyceraldehyde, it's worth noting that the stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of other molecules.
A: Studies in perfused pig and rat livers demonstrate that D-glyceraldehyde can stimulate ethanol oxidation. This effect is likely linked to its role as a metabolite of fructose, which is known to enhance ethanol metabolism. [, ]
A: Research on rat pancreatic islets indicates that D-glyceraldehyde can stimulate insulin release in both young and old animals. This suggests that age-related decline in glucose-stimulated insulin secretion might involve changes in metabolic steps preceding triose metabolism. []
ANone: Specific information on resistance mechanisms related to D-glyceraldehyde isn't provided in the research papers.
ANone: While the provided research doesn't focus on toxicological data, it's crucial to handle D-glyceraldehyde with care and follow appropriate safety measures when working with this compound.
ANone: The provided research papers primarily focus on the biochemical and metabolic aspects of D-glyceraldehyde, and they don't delve into questions related to drug delivery, biomarkers, analytical methods, environmental impact, or the other topics listed in this section.
ANone: The discovery and early characterization of D-glyceraldehyde represent significant milestones in biochemistry. Its role in glycolysis, a fundamental metabolic pathway, has been extensively studied. Furthermore, research on D-glyceraldehyde has contributed to our understanding of enzyme mechanisms, metabolic regulation, and the evolution of metabolic pathways.
A: The study of D-glyceraldehyde extends beyond biochemistry and finds applications in various disciplines. For instance, its use in organic synthesis, particularly in asymmetric reactions, highlights its versatility. [, ] Moreover, its role as a building block for complex carbohydrates underscores its importance in carbohydrate chemistry. Research on D-glyceraldehyde benefits from the synergy between different fields, including biochemistry, organic chemistry, and computational chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
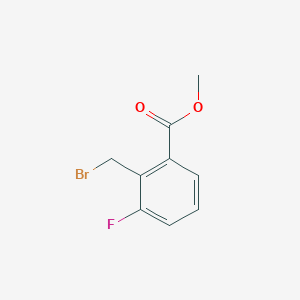
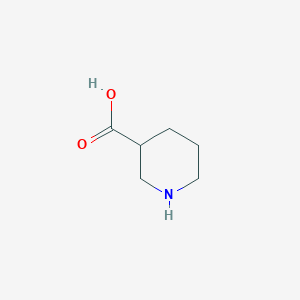

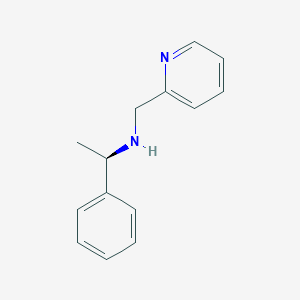
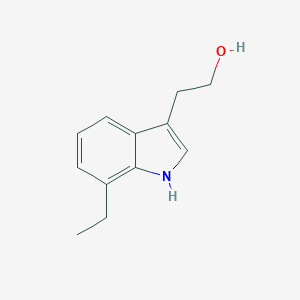
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
